3-(2,6-Dichlorobenzoyl)-4-methylpyridine
Description
Properties
IUPAC Name |
(2,6-dichlorophenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-5-6-16-7-9(8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYOLOJEYCBUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 4-Methylpyridine with 2,6-Dichlorobenzoyl Chloride
- Reagents : 4-methylpyridine, 2,6-dichlorobenzoyl chloride, base (commonly triethylamine or pyridine)
- Solvent : Dichloromethane or chlorobenzene
- Conditions :
- The acyl chloride is added dropwise to a cooled solution of 4-methylpyridine and base under an inert atmosphere (nitrogen) to control the exothermic reaction.
- The mixture is then refluxed for several hours (typically 2–3 hours) to ensure complete conversion.
- Work-up :
- The reaction mixture is filtered to remove precipitated salts.
- The solvent is removed by distillation.
- The crude product is subjected to steam distillation with pH maintained around 6 by adding sodium hydroxide solution to facilitate separation.
- The organic layer is extracted multiple times with methylene chloride or toluene.
- Final purification is achieved by fractional distillation to isolate pure this compound.
Yield and Purity
- Typical yields reported are around 60–70% after purification.
- The product purity can be enhanced by fractional distillation and careful control of pH during steam distillation.
- The reaction tends to produce minor positional isomers or related chloropyridines, which are separated during purification.
Representative Experimental Procedure (Adapted from Patent Literature)
| Step | Description | Details |
|---|---|---|
| 1 | Preparation of reaction mixture | Dissolve 27.3 g (0.25 mol) of 4-methylpyridine-1-oxide and 37.9 g (0.375 mol) of triethylamine in 250 ml methylene chloride under nitrogen atmosphere. |
| 2 | Addition of acyl chloride | Add 52.7 g (0.375 mol) of 2,6-dichlorobenzoyl chloride dropwise over 30–45 minutes with gentle reflux. |
| 3 | Reflux | Heat the mixture under reflux for 2–3 hours to complete acylation. |
| 4 | Filtration | Filter off precipitated salts and wash with methylene chloride. |
| 5 | Solvent removal | Remove solvent by distillation under reduced pressure. |
| 6 | Steam distillation | Subject residue to steam distillation, maintaining pH ~6 with 45% NaOH solution addition. |
| 7 | Extraction | Extract distillate three times with 100 ml methylene chloride each time. |
| 8 | Fractional distillation | Purify the combined extracts by fractional distillation to isolate pure product. |
| Yield | Approximately 21.7 g (68%) of pure this compound obtained. |
Reaction Mechanism Insights
The acylation proceeds via nucleophilic attack of the nitrogen atom in the pyridine ring on the electrophilic carbonyl carbon of the 2,6-dichlorobenzoyl chloride. The base (triethylamine) scavenges the released HCl, preventing protonation of the pyridine nitrogen and driving the reaction forward. The use of pyridine-1-oxide derivatives as starting materials can also influence regioselectivity and yield, as noted in related chloropyridine synthesis literature.
Comparative Notes on Preparation Variants
| Parameter | Method A (Methylene Chloride) | Method B (Chlorobenzene) |
|---|---|---|
| Solvent | Methylene chloride | Chlorobenzene |
| Base | Triethylamine | Triethylamine |
| Temperature | Reflux (~40°C) | Reflux (~132°C) |
| Reaction time | 2–3 hours | 3 hours |
| Work-up | Steam distillation + extraction | Filtration + phosgene treatment + extraction |
| Yield | ~68% | ~60% |
| Purification | Fractional distillation | Fractional distillation |
Method B involves an additional step with phosgene and N,N-dibutylformamide to improve product purity, though it requires more stringent handling due to phosgene's toxicity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-methylpyridine (or 4-methylpyridine-1-oxide), 2,6-dichlorobenzoyl chloride |
| Base | Triethylamine or pyridine |
| Solvent | Methylene chloride, chlorobenzene |
| Temperature | Room temperature to reflux |
| Reaction time | 2–3 hours |
| Work-up | Filtration, solvent removal, steam distillation, extraction |
| Purification | Fractional distillation |
| Typical yield | 60–70% |
| Product purity | High after fractional distillation |
Research Findings and Industrial Relevance
- The described preparation methods are well-documented in patent literature and industrial chemical synthesis protocols, emphasizing the importance of controlled addition of acyl chloride, base selection, and purification steps to achieve high yields and purity.
- The compound serves as a key intermediate in pharmaceutical and agrochemical syntheses, necessitating reliable and scalable preparation routes.
- Optimization of reaction conditions such as solvent choice and temperature can influence regioselectivity and minimize side-product formation.
Chemical Reactions Analysis
Types of Reactions: 3-(2,6-Dichlorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the 2,6-dichlorobenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atoms in the 2,6-dichlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: 3-(2,6-Dichlorobenzoyl)-4-carboxypyridine.
Reduction: 3-(2,6-Dichlorobenzyl)-4-methylpyridine.
Substitution: this compound derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
Chemistry: 3-(2,6-Dichlorobenzoyl)-4-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may be used in the design of inhibitors or modulators of specific biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other pyridine derivatives allow for critical comparisons regarding molecular properties, substituent effects, and biological activity. Key analogs include:
Table 1: Structural and Functional Comparison of 3-(2,6-Dichlorobenzoyl)-4-methylpyridine and Analogs
Note: The molecular formula for compound 6f is inferred from its general structure in .
Key Observations:
Substituent Effects on Binding Affinity: The 2,6-dichlorobenzoyl group in this compound and its amide analog 6f enhances binding affinity compared to other R1 substituents (e.g., phenoxyacetyl in compound 6e, Ki = 1.6 μM). The improved Ki value of 6f (0.36 μM) highlights the critical role of electron-withdrawing chloro groups in optimizing target interactions . However, carboxylate analogs with the same R1 group exhibit superior potency to amides, suggesting that the carboxylic acid functional group may facilitate stronger hydrogen bonding or electrostatic interactions .
Structural Modifications and Physicochemical Properties: Replacing the benzoyl group in this compound with a 4-methylbenzyl group (as in 2,6-Dichloro-3-(4-methylbenzyl)pyridine) reduces polarity and molar mass (252.14 g/mol vs. ~264.9 g/mol). This alteration likely impacts solubility and membrane permeability, which are critical for pharmacokinetics . The pyridine ring’s substitution pattern (e.g., 3-benzoyl vs.
Research Findings and Methodological Context
Crystallographic and Structural Data :
The Cambridge Structural Database (CSD) serves as a vital resource for accessing crystallographic data on pyridine derivatives, enabling comparative analysis of bond lengths, angles, and conformational preferences . Tools like SHELX (used for small-molecule refinement) and SHELXD (for structure solution) are critical for resolving structural details of such compounds .- Biological Activity Trends: Evidence from diamide optimization studies (e.g., compound 6f) underscores the importance of balancing hydrophobic (2,6-dichlorobenzoyl) and polar (amide/carboxylate) groups in drug design.
Biological Activity
3-(2,6-Dichlorobenzoyl)-4-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a dichlorobenzoyl group and a methyl substitution on the pyridine ring, suggests a variety of interactions with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHClN
- Molecular Weight : 251.10 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dichlorobenzoyl moiety may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity involved in signal transduction pathways.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The compound's effectiveness was evaluated through Minimum Inhibitory Concentration (MIC) assays.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Potential
Research has shown promising anticancer activity against various cancer cell lines. The compound's cytotoxic effects were assessed using cell viability assays.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer.
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Toxicity and Safety Profile
Toxicological assessments indicate that while this compound exhibits significant biological activity, it also presents potential toxicity at higher concentrations. Safety studies are essential for determining safe dosage ranges for therapeutic applications.
Q & A
Q. What synthetic methodologies are most effective for preparing 3-(2,6-dichlorobenzoyl)-4-methylpyridine?
The synthesis typically involves coupling 2,6-dichlorobenzoyl chloride with 4-methylpyridine derivatives. A Pd-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) is often employed to introduce substituents at specific positions. For example, Pd(OAc)₂ with Xantphos as a ligand and Cs₂CO₃ as a base has been used to achieve high yields in analogous pyridine derivatives . Solvent choice (e.g., DMF or THF) and temperature control (80–120°C) are critical to minimize side reactions like dehalogenation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product homogeneity .
Q. How can the crystal structure of this compound be determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound is crystallized via slow evaporation in a solvent like dichloromethane/hexane. Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL (via the SHELX suite) resolves bond lengths, angles, and torsion angles. The Cambridge Structural Database (CSD) provides reference data for validation, such as comparing Cl-C bond distances (expected range: 1.72–1.76 Å) and dihedral angles between aromatic rings .
Q. What analytical techniques are recommended for purity assessment?
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm and ESI-MS for molecular ion confirmation.
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to verify substituent integration and absence of impurities (e.g., residual solvents).
- Elemental Analysis : Combustion analysis (C, H, N) should match theoretical values within ±0.4% .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved for this compound?
Discrepancies in bond lengths or space group assignments often arise from twinning or disorder. Strategies include:
- Re-refining data using SHELXL’s TWIN/BASF commands for twinned crystals.
- Applying restraints (e.g., DELU, SIMU) to disordered regions.
- Cross-validating with CSD entries (e.g., comparing packing motifs of similar dichlorobenzoyl derivatives). If outliers persist, neutron diffraction or DFT-optimized geometry (B3LYP/6-311+G(d,p)) may resolve ambiguities .
Q. What strategies mitigate conflicting reactivity data in functionalization studies?
Contradictory reports on regioselectivity (e.g., electrophilic substitution at C5 vs. C3) may stem from solvent polarity or catalyst choice. For example:
- Nitration in H₂SO₄ favors C5 due to the electron-withdrawing benzoyl group.
- Pd-catalyzed C-H activation in DMAc at 100°C targets C3. Systematic variation of reaction conditions (solvent, temperature, catalyst) with in situ monitoring (TLC or ReactIR) clarifies mechanistic pathways .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Substituent Variation : Replace the 4-methyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity.
- Bioisosteres : Substitute the dichlorobenzoyl group with trifluoromethylpyridine to improve metabolic stability.
- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinase domains) to predict binding modes. Validate with in vitro assays (IC₅₀ measurements) .
Q. What are the stability challenges in long-term storage?
Q. How can computational methods predict spectroscopic properties?
Q. What in vitro assays are suitable for evaluating kinase inhibition?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
